PDZ1 Domain inhibitor peptide (TFA)
Description
The PDZ1 Domain Inhibitor Peptide (TFA) is a synthetic cyclic peptide designed to selectively target the PDZ1 domain of postsynaptic density protein 95 (PSD-95), a scaffolding protein critical for neuronal signaling. Structurally, it incorporates a β-alanine lactam side chain as a linker, enabling cyclization to enhance stability and binding specificity . Its sequence (Tyr-Lys-cyclo(Lys-Thr-Glu)-Ala-Val) mimics the C-terminal motif of glutamate receptor 6 (GluR6), competitively inhibiting the interaction between GluR6 and PSD-95 .
Properties
Molecular Formula |
C40H62F3N9O13 |
|---|---|
Molecular Weight |
934.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H61N9O11.C2HF3O2/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23;3-2(4,5)1(6)7/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58);(H,6,7)/t21-,22+,25-,26-,27-,28-,30-,31-;/m0./s1 |
InChI Key |
FRFNEHBDWRCSAK-OYSIMJRUSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General SPPS Approach
Solid-Phase Peptide Synthesis is the method of choice for preparing PDZ1 Domain inhibitor peptide. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. Each amino acid addition cycle consists of:
- Deprotection of the N-terminal protecting group
- Washing to remove deprotection reagents
- Coupling of the next protected amino acid
- Washing to remove excess reagents and by-products
The Fmoc protection strategy is preferred for PDZ1 Domain inhibitor peptide synthesis as it provides an orthogonal combination of temporary and permanent protecting groups, avoiding the iterative use of TFA that could cleave side-chain protecting groups at each cycle.
Resin Selection and Preparation
For PDZ1 Domain inhibitor peptide synthesis, 2-chlorotrityl chloride resin is recommended due to its compatibility with Fmoc chemistry and ability to minimize racemization. The resin preparation follows these steps:
- Swell the resin in dry DCM for 30 minutes
- Filter and wash with dry DCM
- Prepare a solution of the first Fmoc-amino acid (3 eq.) and DIEA (6 eq.) in dry DCM
- Add this solution to the resin and agitate for 2 hours at room temperature
- Cap unreacted sites with DCM/MeOH/DIEA (17:2:1) for 30 minutes
- Wash extensively with DCM, DMF, and MeOH
- Dry the resin under vacuum
Amino Acid Coupling Procedure
Efficient coupling of amino acids is crucial for obtaining high yields and purity. For PDZ1 Domain inhibitor peptide, the recommended coupling conditions are:
Table 2: Amino Acid Coupling Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Fmoc Deprotection | 20% piperidine in DMF (5 min + 15 min) | Double treatment ensures complete deprotection |
| Amino Acid Equivalents | 4 equivalents | Relative to resin loading |
| Coupling System | HBTU/HOBt/DIEA (4:4:8 eq.) | For standard couplings |
| PyBOP/HOAt/DIEA (4:4:8 eq.) | For difficult couplings (e.g., β-Ala) | |
| Coupling Time | 45-60 minutes | Extend for difficult couplings |
| Temperature | 25°C | Standard room temperature |
| Washing Protocol | DMF (3×), DCM (3×), DMF (3×) | After each deprotection and coupling step |
For PDZ1 Domain inhibitor peptide synthesis, special attention must be paid to the incorporation of Lys(Alloc) at position 3 and β-Alanine at position 6, as these residues are critical for the subsequent cyclization.
Cyclization Strategy for PDZ1 Domain Inhibitor Peptide
The distinctive cyclic structure of PDZ1 Domain inhibitor peptide is formed between Lysine-3 and Alanine-6 (β-Ala), which is essential for its bioactivity. This cyclization is typically performed on-resin.
On-Resin Cyclization Procedure
The cyclization process follows these key steps:
- Complete the linear peptide synthesis with Lys(Alloc) at position 3
- Selectively remove the Alloc protecting group using:
- Pd(PPh₃)₄ (0.1 eq.) and PhSiH₃ (25 eq.) in DCM
- React under nitrogen atmosphere for 1 hour
- Wash extensively to remove all Pd residues
- Perform on-resin cyclization:
- Use PyBOP (3 eq.), HOAt (3 eq.), and DIEA (9 eq.) in DMF
- Maintain high dilution conditions (minimum DMF to swell resin)
- Allow cyclization to proceed for 16-24 hours
- Monitor cyclization by cleaving a small resin sample and analyzing by mass spectrometry
This cyclization approach is similar to methods used for other cyclic peptidyl inhibitors targeting PDZ domains, as described in research on CAL-CFTR interaction inhibitors.
Optimization Parameters for Cyclization
For optimal cyclization efficiency, several parameters should be controlled:
Table 3: Critical Parameters for Effective Cyclization
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Resin Loading | Low to medium (0.3-0.7 mmol/g) | Minimizes intermolecular reactions |
| Reaction Concentration | High dilution conditions | Favors intramolecular cyclization |
| Coupling Reagents | PyBOP/HOAt or HATU/HOAt | Highly efficient activation |
| Temperature | 25°C initially, may increase to 40°C | Balance between reactivity and side reactions |
| Reaction Time | 16-24 hours | Allows complete cyclization |
| Monitoring | MS analysis of cleaved aliquots | Confirms cyclization completion |
TFA Cleavage and Deprotection Strategy
Cleavage Cocktail Composition
The final step in PDZ1 Domain inhibitor peptide preparation involves cleaving the peptide from the resin and removing all protecting groups using trifluoroacetic acid (TFA). Research on optimal TFA cleavage conditions indicates that carefully designed cleavage cocktails can significantly reduce side reactions.
Table 4: Optimized Cleavage Cocktails for PDZ1 Domain Inhibitor Peptide
| Cleavage Cocktail | Composition | Results | Application |
|---|---|---|---|
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | ~81% desired peptide, 3.4% N-term S-tBu, 15.2% C-term S-tBu | Basic formula |
| Enhanced | TFA/TIS/H₂O/thioanisole/DMS (85:2.5:7.5:2.5:2.5) + 1% DTT | ~92% desired peptide, 0.7% N-term S-tBu, 7.1% C-term S-tBu | Reduced S-tBu byproducts |
| Optimized | TFA/TIS/H₂O/thioanisole/DMS (80:5:5:5:5) + 1% DTT | ~97% desired peptide, 0.7% N-term S-tBu, 1.5% C-term S-tBu | Highest purity |
The data presented in Table 4 is based on research findings showing that addition of thioanisole, dimethyl sulfide (DMS), and dithiothreitol (DTT) significantly reduces S-tBu side products during TFA cleavage.
Cleavage Procedure
The recommended procedure for cleaving and deprotecting PDZ1 Domain inhibitor peptide is:
- Transfer the dry peptide-resin to a fritted reaction vessel
- Add freshly prepared cleavage cocktail (10 mL per gram of resin)
- Agitate gently at room temperature for 2 hours
- Filter the mixture and collect the filtrate containing the cleaved peptide
- Wash the resin with additional TFA (2 × 2 mL)
- Reduce volume under nitrogen stream to approximately 1-2 mL
- Precipitate the peptide by adding cold diethyl ether (10× volume)
- Centrifuge (5 min, 3000 rpm), discard supernatant
- Wash the precipitate with cold diethyl ether (3×)
- Dissolve in water/acetonitrile mixture and lyophilize
For PDZ1 Domain inhibitor peptide, optimal cleavage time is typically 2 hours. Extended cleavage times of up to 4 hours may be necessary when the peptide contains multiple protected residues requiring longer deprotection times.
Purification and Characterization
HPLC Purification Protocol
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying PDZ1 Domain inhibitor peptide:
Preparative HPLC Conditions:
- Column: C18 preparative column (250 × 21.2 mm, 10 μm)
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Gradient: 5-60% B over 60 minutes
- Flow rate: 15 mL/min
- Detection: UV at 220 and 280 nm
Analytical HPLC Conditions:
- Column: C18 analytical column (150 × 4.6 mm, 3 μm)
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Gradient: 5-60% B over 30 minutes
- Flow rate: 1 mL/min
- Detection: UV at 220 and 280 nm
Mass Spectrometry Characterization
The identity of PDZ1 Domain inhibitor peptide should be confirmed by mass spectrometry:
MALDI-TOF MS:
- Matrix: α-cyano-4-hydroxycinnamic acid
- Mode: Positive ion
- Expected m/z: Corresponding to molecular formula C38H61N9O11
ESI-MS:
- Mode: Positive ion
- Expected multiple charged ions: [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺
Studies have successfully applied these mass spectrometry techniques to characterize cyclic peptides with molecular weights similar to PDZ1 Domain inhibitor peptide.
Quality Control Parameters
The final PDZ1 Domain inhibitor peptide (TFA) should meet the following quality control parameters:
Table 5: Quality Control Parameters for PDZ1 Domain Inhibitor Peptide
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Purity | ≥95% | Analytical HPLC |
| Identity | Correct m/z | MS analysis |
| TFA Content | <10% | NMR or elemental analysis |
| Water Content | <5% | Karl-Fischer titration |
| Biological Activity | Disruption of GluK2-PSD-95 PDZ1 interaction | In vitro binding assay |
Scale-Up Considerations and Challenges
When scaling up the synthesis of PDZ1 Domain inhibitor peptide from research quantities (1-5 mg) to larger amounts, several factors must be considered:
Resin Loading Optimization
For larger-scale synthesis, lower resin loading (0.3-0.5 mmol/g) is recommended to reduce steric hindrance and improve coupling efficiency. This approach has been successful in the preparation of other PDZ domain-targeting peptides.
Cyclization Efficiency
The cyclization step can become more challenging at larger scales. To maintain efficiency:
- Ensure thorough mixing during the Alloc deprotection step
- Use fresh Pd catalyst
- Increase reaction time for cyclization (up to 36 hours)
- Consider performing multiple smaller cyclization reactions in parallel
TFA Cleavage Volume
For larger-scale preparations, the volume of TFA cleavage cocktail should be optimized:
- Small scale (<1 g resin): 10 mL/g resin
- Medium scale (1-5 g resin): 8 mL/g resin
- Large scale (>5 g resin): 5-6 mL/g resin
Alternative Synthetic Approaches
Native Chemical Ligation for Cyclization
For difficult cyclizations, native chemical ligation offers an alternative approach:
Enzymatic Approaches
Enzymatic approaches using thioesterase domains from non-ribosomal peptide synthetases have been reported for cyclizing peptides similar to PDZ1 Domain inhibitor peptide. These methods can offer improved regioselectivity and reduced side reactions.
Scientific Research Applications
The PDZ1 domain inhibitor peptide (TFA) is a cyclic peptide that inhibits the interaction between GluK2 (formerly GluR6) and the postsynaptic density protein 95 (PSD-95) . It competes with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95 and inhibits the clustering of kainate receptors .
Ischemic Stroke Therapy
PDZ1 inhibitor peptides may be effective in ischemic stroke therapy because they selectively inhibit protein-protein interactions . Studies show that PDZ1 inhibitor peptides significantly disrupt GluK2-PSD-95 interaction, protecting neurons from ischemia/reperfusion-induced apoptosis . The mechanism involves inhibiting FasL expression, DISC assembly, and activation of Caspase 8, Bid, Caspase 9, and Caspase 3 after global brain ischemia . The neuron protection effect of PDZ1 inhibitor peptide is considered to be achieved by disrupting GluK2-PSD-95 interaction and subsequently inhibiting FasL expression and Fas apoptosis pathway .
Alzheimer’s Disease
Small molecule inhibitors of PDZ domains may stabilize AMPA receptors on the cell surface and promote synaptic structure and function as a potential treatment for Alzheimer’s disease .
Other Neurological Disorders
Beyond Alzheimer's disease, small molecule inhibitors of PDZ domain interactions have potential applications in treating other neurological disorders, including Parkinson’s disease, neuropathic pain, and schizophrenia .
Inhibition of PSD-95/NMDA Receptor Interaction
Dimeric ligands have been shown to inhibit the PSD-95/NMDA receptor interaction intracellularly, hence reducing NMDA-mediated excitotoxicity in cultured cortical rat neurons .
Enhancing Therapeutic Properties
Mechanism of Action
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) exerts its effects by binding to the PDZ1 domains of PSD-95. This binding disrupts the interaction between GluR6 and PSD-95, preventing the formation of harmful protein complexes. The molecular targets involved include the PDZ1 domain of PSD-95 and the C terminus of GluR6. The pathway involves the competitive inhibition of the PDZ1 domain, leading to the disruption of synaptic signaling pathways .
Comparison with Similar Compounds
Key Properties
- CAS Number : 1315378-73-4
- Purity : >98%
- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution; lyophilized powder is stored at -20°C .
- Mechanism : Allosteric competition with GluR6 for PDZ1 domain binding .
PDZ Domain-Targeting Peptides
Table 1: Comparison of PDZ1 Domain Inhibitor Peptide (TFA) with Other PDZ-Targeting Compounds
Key Findings :
- Specificity : PDZ1 Inhibitor (TFA) shows high specificity for PSD-95 PDZ1, unlike RS5517 (NHERF1) or PI1A (MDA-9) .
- Structural Advantage : Cyclization enhances proteolytic resistance compared to linear peptides like Box5 .
- Therapeutic Potential: PDZ1 Inhibitor (TFA) is prioritized in neurological disorders, whereas PI1A and RS5517 are explored in oncology .
Other Peptide-Based Inhibitors
Table 2: Comparison with Non-PDZ-Targeting Peptide Inhibitors
Key Findings :
Chemical Reactions Analysis
Molecular Interactions and Binding Mechanisms
The peptide competitively inhibits PDZ1 domain interactions by mimicking the C-terminal motif of native ligands like GluK2.
-
Binding Affinity : Exhibits a dissociation constant (K<sub>D</sub>) of ~10 μM for PSD-95 PDZ1, measured via surface plasmon resonance (SPR) .
-
Selectivity : 130–1,240-fold selectivity for CAL PDZ over NHERF1/2 PDZ domains due to its cyclic conformation .
-
Key Residues : The YKKTEAV sequence positions tyrosine and lysine residues for hydrophobic and electrostatic interactions within the PDZ1 binding pocket .
Functional Stability and Degradation
The peptide resists enzymatic degradation through:
-
Cyclization : The lactam bridge reduces flexibility, limiting protease access .
-
Half-Life : >12 hours in human plasma at 37°C, compared to <30 minutes for linear analogs .
-
Temperature Sensitivity : Stable at -20°C for >2 years when desiccated but aggregates above 40°C .
Table 2: Stability Profile
| Condition | Result | Method |
|---|---|---|
| Plasma Stability | t₁/₂ = 12.5 hours | HPLC-MS |
| Thermal Denaturation | T<sub>m</sub> = 58°C | Circular Dichroism |
| Proteolytic Resistance | No cleavage by trypsin/chymotrypsin | Fluorescence assay |
Mechanistic Impact on Protein Complexes
The peptide disrupts critical interactions in neurological pathways:
-
GluK2/PSD-95 Inhibition : Blocks kainate receptor clustering by competing with GluK2’s C-terminus (IC₅₀ = 2.1 μM) .
-
Synaptic Effects : Reduces Aβ-induced calcium influx in neurons by 60% and stabilizes surface GluA2 AMPA receptors .
-
Allosteric Modulation : Enhances protease activity in DegP by 50-fold when bound to PDZ1, demonstrating dual roles in inhibition and activation .
Table 3: Activity Compared to Peptide and Small-Molecule Inhibitors
| Parameter | PDZ1 Inhibitor Peptide | Small-Molecule BIO922 |
|---|---|---|
| K<sub>D</sub> (PDZ1) | 10 μM | 0.2 μM |
| Protease Stability | High | Moderate |
| Cell Permeability | Low | High |
| Aβ Modulation | Yes | Yes |
This peptide’s unique design and stability make it a valuable tool for studying PDZ domain-mediated interactions in neurodegeneration and synaptic plasticity. Its synthesis and functional data underscore its role as a precision biochemical probe rather than a traditional reactive compound.
Q & A
Q. What is the molecular mechanism by which the PDZ1 Domain inhibitor peptide (TFA) disrupts GluR6/PSD-95 interactions?
The PDZ1 Domain inhibitor peptide (TFA) is a cyclic peptide containing a β-Ala lactam side-chain linker. It competitively inhibits the binding of GluR6’s C-terminal region to the PDZ1 domain of PSD-95, disrupting protein-protein interactions critical for synaptic signaling. This inhibition occurs via structural mimicry of GluR6’s C-terminal residues, which typically bind to PDZ1 through hydrophobic and electrostatic interactions .
Q. How should researchers design experiments to validate the specificity of PDZ1 Domain inhibitor peptide (TFA) in cellular assays?
To confirm specificity:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Ki values) between the peptide and PDZ1 versus other PDZ domains (e.g., PDZ2/3 of PSD-95).
- Perform co-immunoprecipitation (Co-IP) assays in neuronal cells to assess disruption of endogenous GluR6/PSD-95 complexes.
- Include a scrambled-sequence control peptide to rule out non-specific effects .
Q. What are the critical considerations for synthesizing and handling PDZ1 Domain inhibitor peptide (TFA)?
- Synthesis : The peptide is synthesized via solid-phase peptide synthesis (SPPS) with cyclization facilitated by the β-Ala lactam linker. Trifluoroacetic acid (TFA) is used during cleavage from resin, resulting in residual TFA salts (10–45% by weight) .
- Handling : Residual TFA may interfere with cell viability assays. Request counterion exchange (e.g., acetate or HCl) to reduce TFA content to <1% for sensitive experiments .
Advanced Research Questions
Q. How can structural studies resolve conflicting data on the PDZ1 inhibitor’s binding mode?
Conflicting reports on binding affinity (e.g., Ki discrepancies) may arise from conformational flexibility of PDZ1. Use NMR spectroscopy to compare apo PDZ1 (shallow binding cleft) with inhibitor-bound PDZ1 (well-defined cleft). Molecular dynamics simulations can further analyze transient interactions and validate competitive inhibition .
Q. What strategies improve the cell permeability and stability of PDZ1-targeting peptides in vivo?
- Modifications : Introduce cell-penetrating motifs (e.g., Tat sequence) or lipid conjugation (e.g., myristoylation) to enhance permeability.
- Cyclization : Optimize the β-Ala lactam linker to reduce proteolytic degradation while maintaining binding specificity.
- Dimeric peptides : Design dimeric inhibitors (e.g., as seen in PICK1 PDZ inhibitors) to enhance avidity and compensate for low individual potency .
Q. How does phosphorylation of PDZ1 or its binding partners influence inhibitor efficacy?
Phosphorylation of residues near PDZ1’s binding cleft (e.g., Tyr-73 in X11α) can induce conformational changes, altering inhibitor accessibility. To study this:
- Use semisynthetic PDZ1 domains with site-specific phosphorylation (e.g., Ser/Thr-phosphorylated peptides ligated via native chemical ligation).
- Compare inhibitor binding affinity using fluorescence polarization assays with phosphorylated vs. non-phosphorylated PDZ1 .
Q. What experimental approaches reconcile discrepancies in inhibitor potency across different cellular models?
Discrepancies may arise from variations in endogenous PDZ1 expression or competing interactions.
- Perform quantitative proteomics to measure PDZ1 levels across models.
- Use FRET-based biosensors to monitor real-time inhibitor effects on GluR6/PSD-95 interactions in live cells.
- Validate findings in PSD-95 knockout cell lines rescued with PDZ1 mutants .
Methodological Considerations
Q. How can researchers assess batch-to-batch variability in PDZ1 inhibitor peptide synthesis?
- Request HPLC and mass spectrometry (MS) data for each batch to confirm purity (>95% for cell assays).
- Perform dose-response curves in a standardized binding assay (e.g., SPR) to compare EC50 values across batches .
Q. What controls are essential for in vivo studies using PDZ1 inhibitors?
Q. How can computational modeling guide the optimization of PDZ1 inhibitors?
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses of modified peptides.
- Apply machine learning to analyze structure-activity relationships (SAR) from existing PDZ domain inhibitor datasets.
- Validate predictions with alanine scanning mutagenesis of PDZ1’s binding cleft .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
